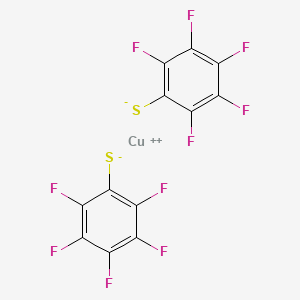
Bis(pentafluorophénylthio)cuivre(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(pentafluorophenylthio) copper(II): is a chemical compound with the molecular formula C12CuF10S2. It is a copper complex where the copper ion is coordinated with two pentafluorophenylthio ligands.
Applications De Recherche Scientifique
Chemistry: Bis(pentafluorophenylthio) copper(II) is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes. Its unique electronic properties make it an effective catalyst for these transformations .
Biology and Medicine: Research has shown that copper complexes, including bis(pentafluorophenylthio) copper(II), exhibit potential anticancer properties. They can interact with DNA and proteins, leading to cell death in cancer cells. This makes them promising candidates for the development of new anticancer drugs .
Industry: In the industrial sector, bis(pentafluorophenylthio) copper(II) is used in the production of advanced materials, such as conductive polymers and electronic devices. Its ability to form stable complexes with various ligands enhances its utility in material science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of bis(pentafluorophenylthio) copper(II) typically involves the reaction of copper(II) salts with pentafluorophenylthiol in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under an inert atmosphere to prevent oxidation .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Bis(pentafluorophenylthio) copper(II) undergoes various chemical reactions, including:
Oxidation: The copper center can undergo oxidation, leading to changes in its oxidation state.
Reduction: The compound can be reduced under specific conditions, altering its chemical structure.
Substitution: The pentafluorophenylthio ligands can be substituted with other ligands, leading to the formation of new copper complexes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
Substitution: Ligand exchange reactions typically involve the use of other thiol or phosphine ligands under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in higher oxidation state copper complexes, while substitution reactions yield new copper-ligand complexes .
Mécanisme D'action
The mechanism of action of bis(pentafluorophenylthio) copper(II) involves its interaction with molecular targets such as DNA and proteins. The copper center can undergo redox cycling, generating reactive oxygen species (ROS) that cause oxidative damage to cellular components. This leads to cell death, particularly in cancer cells, where the compound’s cytotoxic effects are most pronounced .
Comparaison Avec Des Composés Similaires
Pentafluorophenyl copper: Known for its aggregation and complexation phenomena, as well as its photoluminescence properties.
Copper(II) phenanthroline complexes: These compounds exhibit significant anticancer properties and interact with DNA through intercalation.
Copper(II) N,N,O-chelating complexes: These complexes are known for their ROS-generating capabilities and selective cytotoxicity towards cancer cells.
Uniqueness: Bis(pentafluorophenylthio) copper(II) stands out due to its unique pentafluorophenylthio ligands, which impart distinct electronic properties and reactivity. This makes it particularly effective in catalytic applications and as a potential anticancer agent .
Propriétés
Numéro CAS |
18504-19-3 |
|---|---|
Formule moléculaire |
C12CuF10S2 |
Poids moléculaire |
461.8 g/mol |
Nom IUPAC |
copper;2,3,4,5,6-pentafluorobenzenethiolate |
InChI |
InChI=1S/2C6HF5S.Cu/c2*7-1-2(8)4(10)6(12)5(11)3(1)9;/h2*12H;/q;;+2/p-2 |
Clé InChI |
IITDLIATLZTNTC-UHFFFAOYSA-L |
SMILES |
C1(=C(C(=C(C(=C1F)F)[S-])F)F)F.C1(=C(C(=C(C(=C1F)F)[S-])F)F)F.[Cu+2] |
SMILES canonique |
C1(=C(C(=C(C(=C1F)F)[S-])F)F)F.C1(=C(C(=C(C(=C1F)F)[S-])F)F)F.[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















